molecular formula C8H7F2NO2 B2409220 Methyl 2-amino-3,5-difluorobenzoate CAS No. 1184559-12-3

Methyl 2-amino-3,5-difluorobenzoate

Cat. No.: B2409220
CAS No.: 1184559-12-3
M. Wt: 187.146
InChI Key: UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,5-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with amino and fluorine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

Scientific Research Applications

Methyl 2-amino-3,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-difluorobenzoate: Similar structure but different fluorine substitution pattern.

    Methyl 3,5-difluorobenzoate: Lacks the amino group, affecting its reactivity and applications.

    Methyl 2-amino-4,5-difluorobenzoate: Another isomer with different substitution patterns.

Uniqueness

Methyl 2-amino-3,5-difluorobenzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and fluorine groups makes it a versatile compound for various applications .

Biological Activity

Methyl 2-amino-3,5-difluorobenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7F2NO2C_8H_7F_2NO_2. Its structure features an amino group and two fluorine atoms substituted on the benzene ring, which significantly influence its reactivity and biological interactions.

Structural Information

PropertyValue
Molecular FormulaC8H7F2NO2C_8H_7F_2NO_2
SMILESCOC(=O)C1=C(C(=CC(=C1)F)F)N
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Predicted Collision Cross SectionVaries with adducts

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions that modulate enzyme activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially disrupting bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can influence receptor functions, affecting cellular signaling pathways critical for maintaining physiological balance.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes contributes to its effectiveness against various pathogens.

Anticancer Potential

In studies focused on cancer therapy, this compound has shown promise in inducing apoptosis (programmed cell death) in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A recent investigation demonstrated that this compound effectively inhibited the growth of several bacterial strains. The study utilized agar diffusion assays to measure the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.
    Concentration (µM)Cell Viability (%)
    1080
    5050
    10030

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound in drug development. Its unique chemical structure allows for modifications that could enhance its efficacy and selectivity for specific targets.

Properties

IUPAC Name

methyl 2-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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